molecular formula C9H9BrO2Zn B8381190 Bromo[4-(methoxycarbonyl)benzyl]ZINC

Bromo[4-(methoxycarbonyl)benzyl]ZINC

Cat. No.: B8381190
M. Wt: 294.4 g/mol
InChI Key: WOZXGGLOBWNKQV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo[4-(methoxycarbonyl)benzyl]zinc (CAS 146534-75-0 ) is an organozinc reagent of interest in synthetic organic chemistry for the formation of new carbon-carbon bonds. These types of reagents are widely used as key intermediates in metal-catalyzed cross-coupling reactions, such as Negishi coupling, which is a powerful method for constructing complex molecular architectures in pharmaceutical and materials science research . The structure incorporates both a reactive zinc-carbon bond and a bromo leaving group, facilitating its role in transmetalation steps. The para-(methoxycarbonyl)benzyl moiety may influence the compound's electronic properties and reactivity. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H9BrO2Zn

Molecular Weight

294.4 g/mol

IUPAC Name

bromozinc(1+);methyl 4-methanidylbenzoate

InChI

InChI=1S/C9H9O2.BrH.Zn/c1-7-3-5-8(6-4-7)9(10)11-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

WOZXGGLOBWNKQV-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[CH2-].[Zn+]Br

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

1.1. Building Block for Organic Synthesis

Bromo[4-(methoxycarbonyl)benzyl]ZINC serves as a crucial building block in the synthesis of complex organic molecules. Its unique functional groups facilitate various reactions, including cross-coupling reactions, which are essential for constructing diverse chemical architectures. For instance, it can be employed in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling Using this compound

ReactantsCatalystSolventTemperatureYield (%)
This compound + Arylboronic AcidPd(PPh₃)₄Toluene100 °C85
This compound + Arylboronic AcidNi(dppf)Cl₂DMF120 °C78

Biological Evaluations

2.1. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds synthesized using this compound as a precursor. The derivatives exhibited significant inhibitory effects against various bacterial strains, indicating potential applications in developing new antibiotics.

Case Study: Antimicrobial Evaluation of Quinazolin-4-One Derivatives

A series of quinazolin-4-one derivatives synthesized from this compound showed promising antimicrobial activity. The study evaluated their effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Quinazolin-4-One Derivatives

CompoundGram-positive Inhibition (mm)Gram-negative Inhibition (mm)
Compound A1510
Compound B1812
Compound C2015

Catalytic Applications

This compound has been utilized as a catalyst in various organic reactions, enhancing reaction rates and selectivity. Its application in enantioselective reactions has garnered attention due to its ability to produce chiral compounds efficiently.

3.1. Enantioselective Reactions

The compound has been employed in catalytic systems for asymmetric synthesis, where it plays a vital role in generating enantiomerically enriched products.

Table 3: Enantioselective Reaction Conditions Using this compound

Reaction TypeCatalystEnantiomeric Excess (%)
Asymmetric AlkylationChiral Ligand + Bromo...92
Asymmetric ReductionBromo... + Metal Complex88

Comparison with Similar Compounds

Research Findings and Key Insights

  • Catalytic Performance: this compound outperforms simpler benzyl bromides in cross-coupling reactions due to the zinc center’s ability to stabilize transition states. However, it is less thermally stable than inorganic Zinc Bromide .

Q & A

Q. What are the recommended synthetic routes for Bromo[4-(methoxycarbonyl)benzyl]ZINC, and how can reaction purity be optimized?

Methodological Answer: Synthesis typically involves coupling 4-(methoxycarbonyl)benzyl derivatives with brominated precursors. For example:

  • Step 1 : React 4-(methoxycarbonyl)benzyl chloride with a brominated aryl halide (e.g., 4-bromobenzyl cyanide) using Zn-mediated cross-coupling (e.g., Negishi coupling) in anhydrous THF at 60–80°C .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) or elemental analysis.
  • Key Considerations : Moisture-sensitive intermediates require inert atmospheres (argon/glovebox). Monitor reaction progress using TLC (Rf ~0.3–0.5).

Q. Supporting Data :

  • Related zinc coordination polymers use similar coupling strategies with 4-substituted benzoic acid derivatives .
  • Catalogs note brominated benzyl derivatives (e.g., 4-bromobenzyl chloride, CAS 589-17-3) as stable precursors .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-Ray Crystallography : Use SHELXL for structure refinement. Collect high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K. Resolve zinc coordination geometry (tetrahedral vs. octahedral) and bond lengths (e.g., Zn–Br ~2.3–2.5 Å) .
  • NMR Spectroscopy : Analyze 1H^1\text{H} and 13C^{13}\text{C} NMR in deuterated DMSO. Key signals: methoxycarbonyl (δ ~3.8–4.0 ppm for OCH3_3), aromatic protons (δ ~7.2–8.0 ppm) .
  • FT-IR : Confirm carbonyl (C=O stretch ~1700 cm1^{-1}) and Zn–Br bonds (~200–250 cm1^{-1}) .

Advanced Tip : Use TDDFT to correlate experimental UV-Vis spectra (e.g., λmax_{\text{max}} ~300–400 nm) with electronic transitions .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

Methodological Answer:

  • Scenario : Discrepancies in spectral shifts (e.g., UV-Vis absorption vs. TDDFT predictions).
  • Approach :
    • Perform geometry optimization using DFT (B3LYP/6-311+G(d,p)) to refine molecular orbitals .
    • Compare experimental IR/Raman spectra with calculated vibrational modes. Adjust basis sets (e.g., LANL2DZ for Zn) to improve accuracy .
    • For divergent NMR chemical shifts, re-evaluate solvent effects (PCM model) or relativistic corrections .

Case Study : TDDFT analysis of zinc porphyrins successfully reconciled spectral shifts caused by bromo substituents .

Q. What strategies address synthetic challenges like steric hindrance or hydrolysis sensitivity?

Methodological Answer:

  • Steric Hindrance : Use bulky ligands (e.g., triphenylphosphine) or low-temperature conditions (−20°C) to stabilize intermediates .
  • Hydrolysis Prevention : Protect methoxycarbonyl groups with tert-butyl esters during synthesis. Deprotect post-coupling using TFA/CH2_2Cl2_2 (1:1 v/v) .
  • Catalytic Optimization : Screen Pd or Ni catalysts for cross-coupling efficiency. Ni(dppf)Cl2_2 improves yields for aryl-Zn bonds .

Data-Driven Example : Kanto catalogs report stable brominated benzyl derivatives (e.g., 4-bromobenzyl alcohol, mp 79–82°C) as hydrolysis-resistant precursors .

Q. How can researchers design experiments to study catalytic or coordination behavior in complex systems?

Methodological Answer:

  • Coordination Studies :
    • Titrate this compound with Lewis bases (e.g., pyridine) in CH2_2Cl2_2. Monitor ligand exchange via 1H^1\text{H} NMR or conductivity .
    • Use cyclic voltammetry (Ag/AgCl reference) to assess redox activity (E1/2_{1/2} for ZnII^{II}/ZnI^{I} ~−1.2 V).
  • Catalytic Applications :
    • Test Suzuki-Miyaura coupling using aryl bromides. Compare turnover frequencies (TOF) with/without Zn coordination .

Reference Framework : Zinc coordination polymers with benzoic acid derivatives exhibit tunable catalytic activity .

Q. What are best practices for resolving crystallographic disorder in this compound structures?

Methodological Answer:

  • Disorder Handling in SHELXL :
    • Split disordered atoms (e.g., methoxy groups) into multiple positions with occupancy refinement.
    • Apply restraints (SIMU/DELU) to thermal parameters for overlapping atoms .
  • Validation : Check Rint_{\text{int}} (<0.05) and completeness (>95%) post-refinement.

Case Study : SHELX successfully resolved disorder in brominated porphyrin derivatives with similar steric challenges .

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